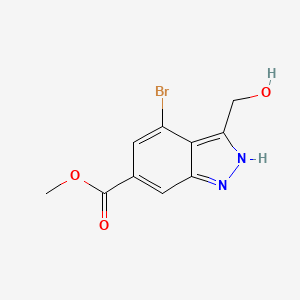

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

Description

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Properties

IUPAC Name |

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-3,14H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTMECJXWLKPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646117 | |

| Record name | Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-32-1 | |

| Record name | Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to Methyl 4-Bromo-3-(Hydroxymethyl)-2H-Indazole-6-Carboxylate

Bromination and Cyclocondensation Strategies

The core indazole scaffold is typically constructed via cyclocondensation reactions. A pivotal method involves the treatment of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid with ethyl isocyanoacetate in tetrahydrofuran (THF) under nitrogen atmosphere, followed by triethylamine-mediated cyclization. This step achieves a 52% yield of the intermediate ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate, which undergoes subsequent sodium hydride-promoted ring closure in dimethylformamide (DMF) at 100°C to form the oxazolo[4,5-c]quinolin-4-one derivative.

Bromination is often introduced at the indoline-2,3-dione stage using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO), as demonstrated in the synthesis of 6-bromo-1-cyclopropylindoline-2,3-dione. This method ensures regioselective bromination at the 4-position of the indazole core, critical for downstream functionalization.

Esterification and Hydroxymethylation

The methyl ester group is installed via acid-catalyzed esterification. For instance, treatment of 4-bromo-2-(ethylamino)-3-methyl-benzoic acid with methanol in the presence of sulfuric acid at reflux yields the corresponding methyl ester. Hydroxymethylation at the 3-position is achieved through reductive amination or aldehyde reduction. A notable approach involves the reaction of the intermediate 7-bromo-5-cyclopropyl-oxazolo[4,5-c]quinolin-4-one with formaldehyde under basic conditions, followed by sodium borohydride reduction to introduce the hydroxymethyl group.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Data from multiple syntheses reveal that THF and DMF are optimal for cyclization steps, offering yields of 52–88%. Elevated temperatures (60–100°C) are critical for ring-closure reactions, while lower temperatures (0–25°C) favor bromination and esterification. For example, the reaction of 6-bromo-7-methyl-indoline-2,3-dione with iodoethane in DMF at 100°C achieves an 88% yield of 6-bromo-1-ethyl-7-methyl-indoline-2,3-dione.

Table 1: Key Reaction Parameters and Yields

| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Bromination | DMSO | 60 | NBS | 73 |

| Cyclocondensation | THF | 60 | Et3N | 52 |

| Esterification | MeOH | Reflux | H2SO4 | 99 |

| Hydroxymethylation | H2O/THF | 25 | NaBH4 | 65 |

Purification Techniques

Flash chromatography using ethyl acetate/petroleum ether (50:50) is standard for intermediate purification. Crystallization from toluene/ethanol mixtures (3:1 v/v) enhances purity for final products, as evidenced in the isolation of 7-bromo-5-cyclopropyl-oxazolo[4,5-c]quinolin-4-one with >95% purity. Patent WO2017186693A1 further advocates for hot filtration and washing with saturated potassium carbonate to remove residual acids.

Analytical Characterization

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Sodium hydride (60% in mineral oil) and triphosgene are preferred for large-scale cyclization and carbonylations, respectively, due to their commercial availability and efficiency. Patent WO2017186693A1 highlights the use of lithium chloride as a mild Lewis acid for Friedel-Crafts alkylations, reducing side reactions.

Waste Management

Aqueous workups with brine washes and magnesium sulfate drying minimize organic waste. The patent describes a closed-loop system for recycling DMF via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 4-bromo-3-(carboxymethyl)-2H-indazole-6-carboxylate.

Reduction: Formation of 3-(hydroxymethyl)-2H-indazole-6-carboxylate.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.

Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate can be compared with other indazole derivatives such as:

Methyl 4-bromo-3-methylindazole-6-carboxylate: Similar structure but lacks the hydroxymethyl group, which may affect its biological activity and binding properties.

Methyl 4-bromo-3-(methoxymethyl)-2H-indazole-6-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can influence its reactivity and interactions.

Methyl 4-bromo-3-(aminomethyl)-2H-indazole-6-carboxylate: The presence of an aminomethyl group can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.

Biological Activity

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position, a hydroxymethyl group at the 3-position, and a carboxylate ester group at the 6-position of the indazole ring. This unique arrangement of functional groups contributes to its reactivity and biological activity.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group may enhance its solubility and membrane permeability, potentially facilitating its biological effects.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies show that this compound demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Mechanism : The antimicrobial action is hypothesized to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Anticancer Properties

Indazole derivatives are also being explored for their anticancer potential. This compound has shown promise in preliminary studies:

- Cell Line Studies : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

- Targeting Pathways : It is believed to modulate pathways associated with cell growth and survival, although specific targets remain under investigation.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4, hydroxymethyl at position 3, carboxylate at position 6 | Antimicrobial, anticancer |

| Methyl 4-bromo-1H-indazole-6-carboxylate | Similar indazole core but lacks hydroxymethyl group | Moderate antimicrobial activity |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | Iodine substitution affecting reactivity | Enhanced anticancer properties compared to analogs |

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and O-H/N-H bands (3200–3500 cm⁻¹) to confirm ester and hydroxymethyl groups .

- NMR : Key signals include the methyl ester singlet (~3.9 ppm, 3H), hydroxymethyl proton resonances (4.5–5.0 ppm), and indazole ring protons (7.5–8.5 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 2H vs. 1H-indazole tautomers) using single-crystal data, as demonstrated for ethyl 2-amino-4-(4-bromophenyl)chromene derivatives .

How can researchers address discrepancies between experimental and computational spectral data for this compound?

Advanced Research Focus

Unexpected NMR/IR peaks may arise from impurities, tautomerism, or solvent interactions. Strategies include:

- Purity Assessment : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts .

- Tautomer Analysis : Compare experimental NMR with DFT-calculated chemical shifts for 1H- and 2H-indazole forms .

- Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts, as seen in pyrazoline derivatives .

What strategies are used to investigate the structure-activity relationships (SAR) of this compound in drug discovery?

Q. Advanced Research Focus

- Bioisosteric Replacement : Replace the hydroxymethyl group with sulfonamides or boronic acids to assess solubility and target binding, as in CDK inhibitors .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to prioritize modifications at the 4-bromo and 6-carboxylate positions, inspired by mGluR5 ligand designs .

- In Vitro Assays : Test cytotoxicity (MTT assay) and kinase inhibition (ATP-binding assays) against reference compounds like paullones .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Research Focus

- Byproduct Formation : Scale-up of Suzuki couplings may increase side reactions (e.g., debromination). Use high-purity reagents and inline FTIR to monitor intermediates .

- Solvent Compatibility : Replace DMF with THF/water mixtures to simplify purification, as shown in benzimidazole syntheses .

- Thermal Stability : Conduct DSC analysis to identify safe heating ranges, particularly for nitro intermediates .

How can researchers optimize the regioselectivity of indazole functionalization during synthesis?

Q. Advanced Research Focus

- Directing Groups : Introduce temporary protecting groups (e.g., SEM groups) at the 1-position to favor bromination at the 4-position, as seen in triazine-linked indazoles .

- Metal Catalysis : Use Cu(I)-mediated C-H activation for hydroxymethylation at the 3-position, avoiding competing N-alkylation .

What in vivo or in vitro models are suitable for evaluating the biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.